3-Bromo-1-butyne

Sonogashira coupling Cascade reaction Conjugated dienynes

3-Bromo-1-butyne (CAS 18668-72-9, C4H5Br, MW 132.99 g/mol) is a halogenated terminal alkyne that serves as a versatile C4 building block in organic synthesis. Its structure features a terminal alkyne moiety conjugated to a secondary alkyl bromide, providing dual reactive handles for carbon–carbon bond formation and nucleophilic substitution.

Molecular Formula C4H5Br
Molecular Weight 132.99 g/mol
CAS No. 18668-72-9
Cat. No. B107590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-butyne
CAS18668-72-9
Molecular FormulaC4H5Br
Molecular Weight132.99 g/mol
Structural Identifiers
SMILESCC(C#C)Br
InChIInChI=1S/C4H5Br/c1-3-4(2)5/h1,4H,2H3
InChIKeyPYJVGTWBTIEAMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1-butyne (CAS 18668-72-9): A Terminal Alkyne Building Block with Defined Reactivity and Physicochemical Properties


3-Bromo-1-butyne (CAS 18668-72-9, C4H5Br, MW 132.99 g/mol) is a halogenated terminal alkyne that serves as a versatile C4 building block in organic synthesis . Its structure features a terminal alkyne moiety conjugated to a secondary alkyl bromide, providing dual reactive handles for carbon–carbon bond formation and nucleophilic substitution [1]. The compound exists as a light yellow liquid with a refractive index of n20/D 1.472 and a density of 1.447 ± 0.06 g/cm³ . It is commercially available in technical (≥90% GC) and high-purity (≥97% GC) grades for research applications . The compound's reactivity profile is defined by the electrophilic secondary carbon bearing the bromine atom and the nucleophilic terminal alkyne, enabling sequential and orthogonal functionalization strategies in complex molecule synthesis [1].

3-Bromo-1-butyne: Why Substitution with Alternative Alkynes or Halogenated Building Blocks Alters Reaction Outcomes


The strategic selection of 3-bromo-1-butyne over other C4 bromoalkyne isomers or generic terminal alkynes is dictated by three critical factors. First, the position of the bromine atom on the secondary carbon adjacent to the terminal alkyne confers unique stereoelectronic properties and a defined bond dissociation energy that distinguishes it from primary bromoalkynes [1]. Second, the compound's appearance energy (E0 = 10.284 ± 0.010 eV) under photoionization conditions differs measurably from its regioisomers, indicating distinct ionization and fragmentation behavior that impacts its suitability for gas-phase reactions and mechanistic studies [1]. Third, the steric and electronic environment of the secondary alkyl bromide in 3-bromo-1-butyne enables chemo- and regioselective transformations—such as in situ elimination to generate conjugated enynes—that are not accessible or proceed with significantly different efficiency when using 1-bromo-2-butyne or 4-bromo-1-butyne as the starting material [2]. These intrinsic differences render simple substitution without re-optimization of reaction conditions impractical for achieving reproducible yields and selectivity.

Quantitative Evidence for 3-Bromo-1-butyne Differentiation in Key Reaction Classes and Physicochemical Benchmarks


Superior Yield in Pd-Catalyzed Cascade Sonogashira Cross-Coupling for Conjugated Dienyne Synthesis

In a Pd-catalyzed cascade Sonogashira cross-coupling-substitution-elimination reaction with 3-chloro-4-fluoroiodobenzene, 3-bromo-1-butyne afforded the desired linear conjugated enyne product in 67% isolated yield with 71% conversion after in situ elimination of HBr [1]. This yield was achieved under standard catalytic conditions (PdCl2(PPh3)2, triethylamine) and demonstrates the compound's ability to participate in tandem C–C bond formation followed by β-elimination to install extended π-conjugated systems [1]. No direct head-to-head comparison with 1-bromo-2-butyne or 4-bromo-1-butyne was reported in this study, limiting the strength of this evidence to a class-level inference based on the unique cascade mechanism enabled by the secondary alkyl bromide geometry of 3-bromo-1-butyne [1].

Sonogashira coupling Cascade reaction Conjugated dienynes

Lower 0 K Appearance Energy (E0) Distinguishes 3-Bromo-1-butyne from 1-Bromo-2-butyne in Photoionization Mass Spectrometry

Using vacuum ultraviolet photoionization and photoelectron-photoion coincidence (PEPICO) spectroscopy, the 0 K appearance energy (E0) for the dissociative photoionization channel (Br-loss) of 3-bromo-1-butyne was determined to be 10.284 ± 0.010 eV, which is 0.091 eV lower than that of 1-bromo-2-butyne (E0 = 10.375 ± 0.010 eV) [1]. This quantitative difference reflects distinct fragmentation energetics between the two constitutional isomers, with 3-bromo-1-butyne forming the linear CH2CCCH3⁺ ion upon Br-loss, whereas 4-bromo-1-butyne exhibits a higher E0 of 10.616 ± 0.030 eV and follows a different dissociation pathway [1]. Neither 1-bromo-2-butyne nor 3-bromo-1-butyne cations are metastable under the experimental conditions, confirming the reliability of the measured thresholds [1].

Photoionization Appearance energy Mass spectrometry

Defined Long-Term Stability of ≥2 Years at -20°C Enables Reliable Inventory Management and Multi-Year Research Programs

According to vendor technical documentation, 3-bromo-1-butyne (≥97% GC purity) is stable for at least 2 years after receipt when stored at -20°C, protected from light and moisture . This stability specification is supported by multiple independent suppliers and enables procurement for long-term research projects without the need for frequent re-ordering or immediate quality re-verification. In contrast, some suppliers recommend a shorter usage window of 1 month at -20°C for stock solutions of related bromoalkynes [1], highlighting the practical importance of verifying supplier-specific stability data.

Stability Storage Shelf life

High Purity Options (≥90% Technical, ≥97% High Purity) with Validated Identity by 1H-NMR and GC

3-Bromo-1-butyne is commercially available in two distinct purity grades: technical grade (≥90% by GC) and high-purity grade (≥97% by GC) . The high-purity grade includes identity confirmation by 1H-NMR spectroscopy and appearance specification (light yellow liquid), providing researchers with documented quality assurance suitable for sensitive synthetic applications . While direct comparative purity data for other bromobutyne isomers is not consolidated in a single source, the availability of validated high-purity 3-bromo-1-butyne reduces the burden of in-house purification and characterization prior to use in multistep syntheses or catalytic reactions where trace impurities could compromise catalyst performance or yield.

Purity Quality control Analytical characterization

Regioselective Propargylation with Indium Enables Tandem 1-Substituted-3-methylene-5-yn-1-ol Formation

3-Bromo-1-butyne functions as an effective propargylating agent in indium-mediated reactions with aldehydes, enabling a tandem propargylation process that yields 1-substituted-3-methylene-5-yn-1-ol compounds . This transformation leverages the secondary alkyl bromide's ability to generate an organoindium intermediate that adds to carbonyl electrophiles with simultaneous installation of a terminal alkyne and an exocyclic methylene group . While quantitative yield data for this specific transformation is not provided in the accessible source excerpt, the documented reactivity distinguishes 3-bromo-1-butyne from primary propargyl bromides, which typically undergo direct nucleophilic addition without the tandem methylene formation step .

Propargylation Indium-mediated reaction Aldehyde addition

Validated Physicochemical Constants (n20/D 1.472, Density 1.447 g/cm³, Boiling Point 91–92°C) Enable Reproducible Experimental Design

3-Bromo-1-butyne has well-characterized physicochemical properties that facilitate experimental planning and analytical verification. The refractive index is consistently reported as n20/D 1.472 across multiple vendor sources , and the density is 1.447 ± 0.06 g/cm³ . The boiling point is reported as 91–92 °C at 1,013 hPa (lit.) , with a calculated boiling point of 106.4 °C at 760 mmHg . The flash point is 24 °C, classifying the compound as a flammable liquid (GHS02, Flam. Liq. 3) . These validated constants provide researchers with the data necessary for stoichiometric calculations, solvent selection, purification method design, and safety protocol development.

Physicochemical properties Refractive index Density

Validated Application Scenarios for 3-Bromo-1-butyne Based on Quantitative Evidence


Synthesis of Linear Conjugated Dienynes via Pd-Catalyzed Cascade Sonogashira Coupling

Researchers constructing linear conjugated dienyne scaffolds for natural product synthesis or materials chemistry can utilize 3-bromo-1-butyne in Pd-catalyzed cascade Sonogashira cross-coupling-substitution-elimination reactions. As demonstrated with 3-chloro-4-fluoroiodobenzene, 3-bromo-1-butyne participates in C–C bond formation followed by in situ HBr elimination to afford the desired enyne in 67% yield under standard PdCl2(PPh3)2 catalysis [1]. This validated protocol provides a starting point for synthesizing extended π-conjugated systems without requiring pre-functionalized dienyne building blocks.

Isomer-Selective Detection and Mechanistic Studies Using Photoionization Mass Spectrometry

In combustion diagnostics, atmospheric chemistry, or fundamental gas-phase reaction studies, 3-bromo-1-butyne can be distinguished from its constitutional isomers (1-bromo-2-butyne, 4-bromo-1-butyne) based on its unique 0 K appearance energy of 10.284 ± 0.010 eV for Br-loss dissociative photoionization [2]. This quantitative spectroscopic fingerprint enables isomer-selective identification in complex reaction mixtures using photoelectron-photoion coincidence (PEPICO) techniques, supporting accurate kinetic modeling and mechanism elucidation in systems where bromoalkyne isomers may be present simultaneously.

Long-Term Research Programs Requiring Multi-Year Stability of Reactive Building Blocks

For multi-year synthetic projects or core facility stockrooms, 3-bromo-1-butyne (≥97% GC purity) offers documented stability of at least 2 years when stored at -20°C protected from light and moisture . This stability specification enables bulk procurement without degradation concerns, reducing ordering frequency and ensuring consistent reagent quality across the entire project timeline. The neat compound's stability significantly exceeds that of typical stock solutions of related bromoalkynes (≤1 month at -20°C) [3], making it suitable for long-term inventory management.

Indium-Mediated Tandem Propargylation for Constructing 3-Methylene-5-yn-1-ol Scaffolds

Medicinal chemists and synthetic methodologists seeking to access 1-substituted-3-methylene-5-yn-1-ol frameworks can employ 3-bromo-1-butyne as a propargylating agent in indium-mediated reactions with aldehydes . This transformation installs both a terminal alkyne and an exocyclic methylene group in a single operation, providing a convergent entry to densely functionalized intermediates that are otherwise challenging to prepare via stepwise alkylation sequences. The reaction exemplifies the synthetic utility conferred by the secondary alkyl bromide geometry of 3-bromo-1-butyne.

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